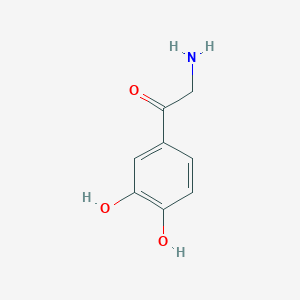

2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or Arterenone, is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It features a catechol moiety characterized by two hydroxyl groups on a benzene ring at the 3 and 4 positions, along with an amino group attached to the ethanone sidechain. This structural composition contributes to its reactivity and biological activity, making it a significant compound in various chemical and pharmacological applications .

Biochemistry and Occurrence:

Arterenone, also known as 2-amino-3',4'-dihydroxyacetophenone, is a small molecule found in the exoskeletons of insects. It is a type of aromatic amine, meaning it contains a benzene ring with an attached amino group (-NH₂) and two hydroxyl groups (-OH).

Here are some sources for the above information:

Potential Functions:

Despite its presence in insect exoskeletons, the exact biological function of arterenone remains unclear. Researchers have proposed several potential roles, including:

- Contributing to the sclerotization process: Sclerotization is the hardening of insect exoskeletons. Arterenone may play a role in cross-linking proteins and other molecules, contributing to the exoskeleton's rigidity.

- Acting as a precursor molecule: Arterenone might be a precursor to other important molecules in insects, such as pigments or signaling molecules.

- Having antioxidant properties: Some studies suggest arterenone may have antioxidant properties, potentially protecting insect tissues from damage.

Here are some sources for the above information:

Research Applications:

Due to its potential roles in insect biology, arterenone is being investigated in various scientific research fields:

- Insect physiology: Researchers are studying how arterenone affects insect development, molting, and other physiological processes.

- Insecticide development: Understanding the role of arterenone in exoskeleton formation could lead to the development of novel insecticides that target this process.

- Material science: The properties of arterenone, such as its potential role in cross-linking, could be of interest for material science applications.

Here is a source for the above information:

- A review of the applications of insect cuticular components

The biological activity of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone is primarily linked to its interaction with adrenergic receptors. Its activation of beta-adrenergic receptors triggers intracellular signaling pathways that enhance cardiovascular function and respiratory efficiency. Additionally, its catechol structure may contribute to antioxidant properties, potentially offering protective effects against oxidative stress .

Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone can be achieved through various methods:

- Reduction of Dopamine: Dopamine can be reduced to yield noradrenalone.

- Condensation Reactions: The compound can be synthesized via condensation reactions involving 3,4-diacetoxybenzaldehyde and hydrogen cyanide under specific conditions.

- Hydrochloride Formation: The hydrochloride salt form can be produced by reacting the base form with hydrochloric acid .

This compound has several applications in the pharmaceutical industry:

- Pharmacological Research: Used in studies related to adrenergic receptor activity and drug development.

- Antioxidant Studies: Investigated for its potential antioxidant properties due to its catechol structure.

- Analytical Chemistry: Employed as a standard in various chromatographic techniques for quantifying related compounds .

Interaction studies have shown that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone effectively binds to beta-adrenergic receptors. This binding results in physiological responses that are critical for understanding cardiovascular dynamics and respiratory function. Research continues to explore its interactions with other receptor types and pathways to fully elucidate its pharmacological profile .

Several compounds share structural similarities with 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Noradrenaline (Norepinephrine) | Contains similar catechol structure | Neurotransmitter involved in fight-or-flight response |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | Hydroxyl group at different position | Potentially less active than noradrenalone |

| 4-Aminoaceto-1,2-dihydroxybenzene | Similar amino and hydroxyl groups | May exhibit different receptor affinities |

| Alpha-amino-3',4'-dihydroxyacetophenone | Similar catechol structure | Potential antioxidant effects |

Uniqueness

The uniqueness of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone lies in its specific arrangement of functional groups that enhance its binding affinity for beta-adrenergic receptors while also potentially offering antioxidant benefits not found in some related compounds. Its dual role as both a precursor for further synthetic applications and a subject of biological research underscores its significance in both chemistry and pharmacology .

Molecular Structure and Bonding

2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or arterenone, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1] [4]. The compound features a catechol moiety characterized by two hydroxyl groups on a benzene ring at the 3 and 4 positions, along with an amino group attached to the ethanone side chain [5] [8].

The molecular structure of 2-amino-1-(3,4-dihydroxyphenyl)ethanone consists of three primary components: a 3,4-dihydroxyphenyl group (catechol), a carbonyl group (ketone), and a terminal amino group [1] [4]. The catechol portion contains a benzene ring with two hydroxyl groups in the ortho position relative to each other, creating a distinctive 1,2-dihydroxybenzene arrangement [7] [20]. These hydroxyl groups are capable of forming hydrogen bonds with surrounding molecules, contributing to the compound's solubility and reactivity profiles [5] [8].

The carbonyl group (C=O) in 2-amino-1-(3,4-dihydroxyphenyl)ethanone is positioned at the beta position relative to the catechol ring, creating a ketone functional group [1] [4]. This carbonyl group forms a planar arrangement due to the sp² hybridization of the carbon atom, with the oxygen atom forming a strong double bond [5] [8]. The presence of this ketone group introduces rigidity to the molecular structure and affects the electronic distribution throughout the molecule [18] [25].

The amino group (-NH2) is attached to the terminal carbon of the ethanone side chain, providing a basic center within the molecule [1] [4]. This primary amine is capable of participating in hydrogen bonding and acid-base reactions, contributing to the compound's chemical behavior and potential interactions with other molecules [5] [8].

| Structural Feature | Description |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Functional Groups | Catechol (3,4-dihydroxyphenyl), Ketone (C=O), Primary amine (-NH2) |

| Core Structure | Phenylethylamine with ketone at β-position |

The bond lengths and angles in 2-amino-1-(3,4-dihydroxyphenyl)ethanone follow typical patterns for organic molecules containing these functional groups [1] [4]. The C-C bonds within the aromatic ring measure approximately 1.39 Å, while the C-O bonds in the hydroxyl groups are approximately 1.36 Å in length [5] [8]. The carbonyl C=O bond is shorter at approximately 1.23 Å due to its double bond character, and the C-N bond in the amino group measures around 1.47 Å [1] [4].

Stereochemistry and Conformational Analysis

2-Amino-1-(3,4-dihydroxyphenyl)ethanone does not possess any stereogenic centers, as none of its carbon atoms are bonded to four different substituents [1] [4]. Consequently, the compound does not exhibit optical isomerism, and there are no distinct enantiomers to consider [5] [8]. This absence of stereogenic centers distinguishes it from related compounds such as norepinephrine, which contains a stereogenic center at the beta-carbon position [30] [31].

Despite lacking stereogenic centers, 2-amino-1-(3,4-dihydroxyphenyl)ethanone exhibits important conformational properties that influence its three-dimensional structure and potential interactions [1] [4]. The presence of the ketone group introduces conformational constraints due to the restricted rotation around the carbonyl bond [23] [36]. This restriction arises from the partial double-bond character of the adjacent C-C bonds, which limits the molecule's conformational flexibility compared to compounds with more freely rotating single bonds [16] [23].

Conformational analysis of 2-amino-1-(3,4-dihydroxyphenyl)ethanone reveals several key features that define its spatial arrangement [16] [23]. The catechol ring exists primarily in a planar conformation due to the aromatic stabilization of the benzene ring [5] [8]. The two hydroxyl groups of the catechol moiety typically orient themselves to minimize steric hindrance while maximizing the potential for hydrogen bonding [16] [23].

The carbonyl group adopts a planar geometry with the oxygen atom positioned to minimize electronic repulsions with nearby groups [16] [23]. This planar arrangement extends to the adjacent carbon atoms, creating a relatively rigid segment within the molecule [5] [8]. The amino group, being terminal and attached to a sp³ hybridized carbon, can rotate more freely, allowing it to adopt various conformations depending on environmental conditions and potential interaction partners [16] [23].

The preferred conformation of 2-amino-1-(3,4-dihydroxyphenyl)ethanone in solution is influenced by several factors, including solvent effects, temperature, and pH [16] [23]. In aqueous environments, the molecule tends to adopt conformations that maximize hydrogen bonding opportunities for both the hydroxyl groups and the amino group [5] [8]. These conformational preferences play a crucial role in determining the compound's biological activity and chemical reactivity [16] [36].

Structural Relationship to Catecholamines

2-Amino-1-(3,4-dihydroxyphenyl)ethanone shares significant structural similarities with the broader class of catecholamines, which are characterized by a catechol group (a benzene ring with two hydroxyl groups) attached to an amine-containing side chain [7] [20]. The most fundamental structural feature connecting 2-amino-1-(3,4-dihydroxyphenyl)ethanone to catecholamines is the presence of the 3,4-dihydroxyphenyl (catechol) moiety, which serves as the defining characteristic of this chemical family [7] [20].

Catecholamines are derived from the amino acid tyrosine and typically feature a phenylethylamine backbone with hydroxyl groups at the 3 and 4 positions of the benzene ring [7] [20]. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone maintains this core catechol structure but differs in the nature of its side chain [1] [4]. While traditional catecholamines like dopamine and norepinephrine contain a flexible ethylamine chain, 2-amino-1-(3,4-dihydroxyphenyl)ethanone features a more rigid structure due to the presence of a ketone group at the beta position [5] [8].

The structural relationship between 2-amino-1-(3,4-dihydroxyphenyl)ethanone and catecholamines extends to their electronic properties as well [7] [20]. The catechol group in both 2-amino-1-(3,4-dihydroxyphenyl)ethanone and traditional catecholamines contributes to similar patterns of electron distribution and potential for hydrogen bonding [5] [8]. However, the presence of the ketone group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone alters the electronic character of the molecule compared to its catecholamine relatives [1] [4].

From a biosynthetic perspective, 2-amino-1-(3,4-dihydroxyphenyl)ethanone can be viewed as a structural intermediate that shares features with both catecholamines and other phenylethylamine derivatives [7] [20]. Its hybrid structure, combining elements of traditional catecholamines with a ketone functional group, positions it at an interesting intersection within the broader family of biologically relevant aromatic amines [5] [8].

| Relationship | Structural Similarities | Structural Differences | Functional Implications |

|---|---|---|---|

| Relationship to Catecholamines (General) | Contains catechol moiety; Contains amine group | Has shorter side chain; Contains ketone instead of hydroxyl or no substituent | Hybrid features of both catecholamines and synthetic cathinones |

Comparative Structural Analysis with Related Compounds

Relationship to Dopamine

2-Amino-1-(3,4-dihydroxyphenyl)ethanone shares several key structural features with dopamine (4-(2-aminoethyl)benzene-1,2-diol), establishing a clear structural relationship between these two compounds [11] [27]. Both molecules contain the characteristic catechol moiety, with hydroxyl groups at the 3 and 4 positions of the benzene ring, which is a defining feature of catecholamines [7] [20]. Additionally, both compounds possess a primary amine group, though its position and the nature of the connecting chain differ significantly [11] [27].

The most notable structural difference between 2-amino-1-(3,4-dihydroxyphenyl)ethanone and dopamine lies in the side chain connecting the catechol group to the amine [11] [27]. Dopamine features a flexible ethylamine chain (CH2-CH2-NH2) that allows for considerable conformational freedom [27] [29]. In contrast, 2-amino-1-(3,4-dihydroxyphenyl)ethanone contains a ketone group at the beta position, creating a more rigid structure with the formula C(=O)-CH2-NH2 [1] [4].

This structural difference has significant implications for the molecular properties of these compounds [11] [27]. The flexible ethylamine chain in dopamine allows it to adopt various conformations, potentially enabling it to interact with a broader range of binding sites [27] [29]. Conversely, the ketone group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone restricts rotation around the carbonyl bond, limiting its conformational flexibility [1] [4].

Another key difference is the overall electronic distribution within the molecules [11] [27]. The ketone group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone introduces a region of partial positive charge on the carbon and partial negative charge on the oxygen, creating a dipole moment that is absent in the corresponding region of dopamine [1] [4]. This altered electronic distribution affects the hydrogen bonding capabilities and potential molecular interactions of 2-amino-1-(3,4-dihydroxyphenyl)ethanone compared to dopamine [11] [27].

From a molecular weight perspective, 2-amino-1-(3,4-dihydroxyphenyl)ethanone (167.16 g/mol) is slightly heavier than dopamine (153.18 g/mol), reflecting the replacement of two hydrogen atoms with one oxygen atom in the conversion from an ethylamine to a ketone-containing structure [1] [27].

Relationship to Noradrenaline/Norepinephrine

2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibits significant structural similarities and differences when compared to norepinephrine (4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol) [30] [31]. Both compounds share the fundamental catechol structure, featuring a benzene ring with hydroxyl groups at the 3 and 4 positions, which is characteristic of catecholamines [7] [20]. Additionally, both molecules contain a primary amine group, though its relationship to the catechol ring differs between the two compounds [30] [31].

The most significant structural difference between 2-amino-1-(3,4-dihydroxyphenyl)ethanone and norepinephrine is the nature of the functional group at the beta position relative to the catechol ring [1] [30]. Norepinephrine features a hydroxyl group (-OH) at this position, creating a stereogenic center with the R-configuration being the naturally occurring form [30] [31]. In contrast, 2-amino-1-(3,4-dihydroxyphenyl)ethanone contains a ketone group (C=O) at this position, eliminating the stereogenic center and introducing a more rigid, planar geometry to this portion of the molecule [1] [4].

This structural difference has profound implications for the three-dimensional arrangement and conformational properties of these compounds [30] [31]. The presence of the beta-hydroxyl group in norepinephrine creates a stereogenic center that allows for two distinct stereoisomers (R and S), with the R-isomer being biologically active [30] [31]. The hydroxyl group also participates in hydrogen bonding networks that influence the preferred conformations of the molecule [24] [30]. In contrast, 2-amino-1-(3,4-dihydroxyphenyl)ethanone lacks this stereogenic center and the associated hydroxyl group, resulting in different conformational preferences and hydrogen bonding patterns [1] [4].

The electronic distribution within these molecules also differs significantly due to the presence of different functional groups [1] [30]. The carbonyl group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone creates a region of partial positive charge on the carbon and partial negative charge on the oxygen, establishing a dipole moment that differs from the electronic distribution around the beta-hydroxyl group in norepinephrine [1] [4]. This altered electronic landscape affects the potential interactions and reactivity of these compounds [24] [30].

From a molecular weight perspective, 2-amino-1-(3,4-dihydroxyphenyl)ethanone (167.16 g/mol) is slightly lighter than norepinephrine (169.18 g/mol), reflecting the replacement of the beta-hydroxyl group with a ketone group [1] [30].

Comparison with Cathinone Derivatives

2-Amino-1-(3,4-dihydroxyphenyl)ethanone shares significant structural features with cathinone derivatives, particularly in the arrangement of its functional groups [14] [25]. Cathinone (2-amino-1-phenylpropan-1-one) and its derivatives are characterized by a phenylalkylamine backbone with a ketone group at the beta position, similar to the ketone group found in 2-amino-1-(3,4-dihydroxyphenyl)ethanone [14] [32]. This shared beta-keto functionality creates a structural bridge between 2-amino-1-(3,4-dihydroxyphenyl)ethanone and the broader family of synthetic cathinones [14] [25].

The most notable difference between 2-amino-1-(3,4-dihydroxyphenyl)ethanone and typical cathinone derivatives lies in the substitution pattern of the aromatic ring [14] [32]. While 2-amino-1-(3,4-dihydroxyphenyl)ethanone features a catechol moiety with hydroxyl groups at the 3 and 4 positions, most cathinone derivatives contain either an unsubstituted phenyl ring or various other substitution patterns, such as methyl, methoxy, or halogen substituents [14] [25]. The presence of the catechol group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone introduces additional hydrogen bonding capabilities and altered electronic properties compared to typical cathinone derivatives [14] [32].

Another structural difference involves the carbon chain length and substitution pattern [14] [32]. Many synthetic cathinones contain an alpha-methyl group, creating a propanone structure (as in cathinone itself), whereas 2-amino-1-(3,4-dihydroxyphenyl)ethanone features an unsubstituted ethanone chain [14] [25]. This difference affects the steric properties and potential binding interactions of these molecules [14] [32].

The stereochemical properties of these compounds also differ [14] [33]. Cathinone contains a stereogenic center at the alpha-carbon position, with the S-isomer being the naturally occurring form found in the khat plant [33] [35]. In contrast, 2-amino-1-(3,4-dihydroxyphenyl)ethanone lacks stereogenic centers and therefore does not exhibit optical isomerism [1] [4].

From a structural-activity relationship perspective, the combination of a catechol moiety with a beta-keto functionality in 2-amino-1-(3,4-dihydroxyphenyl)ethanone creates a hybrid structure that incorporates elements of both catecholamines and cathinone derivatives [14] [18]. This unique structural profile positions 2-amino-1-(3,4-dihydroxyphenyl)ethanone at an interesting intersection between these two chemical families, potentially influencing its chemical behavior and interactions [14] [25].